molecular formula C13H15N3OS B2529199 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034259-40-8

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide

Cat. No.: B2529199
CAS No.: 2034259-40-8
M. Wt: 261.34
InChI Key: SYDGMKMXOBIZRB-UHFFFAOYSA-N
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Description

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-ketoester

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlling reaction temperatures, and employing specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.

  • Reduction: : Reducing the carboxamide group to an amine.

  • Substitution: : Replacing the methyl group on the thiophene ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines.

  • Substitution: : Various substituted thiophenes.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying its interaction with biological targets and pathways.

  • Medicine: : Investigating its potential as a therapeutic agent.

  • Industry: : Use in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the pyrazolo[1,5-a]pyridine and thiophene rings. Similar compounds might include other thiophene derivatives or pyrazolo[1,5-a]pyridine derivatives, but the exact structure and functional groups would differ, leading to different properties and applications.

List of Similar Compounds

  • Thiophene-2-carboxamide derivatives

  • Pyrazolo[1,5-a]pyridine derivatives

  • Other substituted pyridines

Properties

IUPAC Name

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-9-6-12(18-8-9)13(17)15-10-3-5-16-11(7-10)2-4-14-16/h2,4,6,8,10H,3,5,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDGMKMXOBIZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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